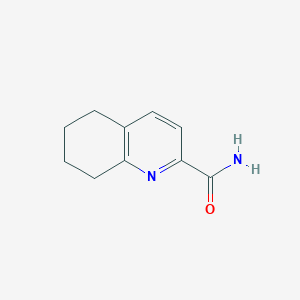

5,6,7,8-Tetrahydroquinoline-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetrahydroquinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-10(13)9-6-5-7-3-1-2-4-8(7)12-9/h5-6H,1-4H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWKKJYNNFDBPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=N2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5,6,7,8 Tetrahydroquinoline 2 Carboxamide

Retrosynthetic Analysis and Strategic Disconnections for 5,6,7,8-Tetrahydroquinoline-2-carboxamide

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. ias.ac.ine3s-conferences.org The process involves conceptually breaking down the target molecule into simpler, commercially available starting materials through a series of logical steps known as disconnections. ias.ac.inamazonaws.com

For this compound, the primary retrosynthetic disconnections focus on the C-N and C-C bonds of the carboxamide group and the bonds forming the heterocyclic rings.

C(O)-NH2 Disconnection (Amide Bond): The most straightforward disconnection is at the amide bond. This suggests a forward synthesis involving the amidation of a corresponding carboxylic acid or its derivative (e.g., an acyl chloride or ester) at the C2 position of the tetrahydroquinoline ring. This is a common and reliable transformation.

C2-C(O) Disconnection (Carbonyl Group): An alternative disconnection breaks the bond between the tetrahydroquinoline ring and the carbonyl carbon. This approach points to a synthesis where a C2-functionalized tetrahydroquinoline (e.g., a 2-lithio or 2-halo derivative) reacts with a suitable one-carbon electrophile that can be converted to the carboxamide. This strategy includes reactions like carboxylation followed by amidation or direct reaction with an isocyanate. evitachem.comresearchgate.net

A deeper analysis involves disconnecting the tetrahydroquinoline core itself. Key strategies include:

Cycloaddition Disconnection: Viewing the structure as a product of a cycloaddition reaction, such as an imino Diels-Alder reaction, leads to disconnection into an imine and an alkene component. This is a powerful strategy for forming the heterocyclic core.

Annulation Disconnection: Breaking the bonds that fuse the two rings suggests a synthesis starting from a substituted cyclohexanone and a suitable three-carbon nitrogen-containing fragment, which can be cyclized to form the pyridine (B92270) ring.

These strategic disconnections provide a roadmap for various synthetic routes, allowing for flexibility in the choice of starting materials and reaction conditions.

Classical and Contemporary Synthetic Routes to this compound

The synthesis of the target compound can be achieved through several distinct pathways, each with its own advantages regarding efficiency, substrate scope, and reaction conditions.

Cyclocondensation reactions are fundamental to constructing the bicyclic tetrahydroquinoline scaffold. Although direct synthesis of the 2-carboxamide (B11827560) derivative via these methods is uncommon, they are crucial for preparing key precursors.

One notable method is the Povarov reaction , which is a type of imino Diels-Alder reaction involving the cycloaddition of an imine with an alkene to form the tetrahydroquinoline skeleton. Another important approach is the Friedländer annulation , where a 2-aminoaryl aldehyde or ketone condenses with a compound containing an α-methylene group adjacent to a carbonyl. By modifying these classical reactions or employing related cyclization strategies, intermediates suitable for conversion into this compound can be prepared. For instance, a substituted cyclohexanone can react with an α,β-unsaturated nitrile in the presence of ammonium (B1175870) acetate (B1210297) to yield a 2-amino-3-cyano-tetrahydroquinoline derivative, which serves as a versatile building block. nih.gov

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like tetrahydroquinolines in a single step. researchgate.net These reactions combine three or more starting materials in a one-pot procedure, rapidly building molecular complexity. researchgate.netnih.gov

A common MCR for synthesizing the tetrahydroquinoline core involves the reaction of a ketone (such as cyclohexanone), an aromatic aldehyde, and a nitrogen source like ammonium acetate with an active methylene (B1212753) compound like malononitrile. researchgate.net This typically yields highly substituted tetrahydroquinolines, often with a cyano group at the C3 position. nih.govresearchgate.net While direct synthesis of a 2-carboxamide via MCR is not widely reported, the products from these reactions are valuable intermediates that can be further elaborated to the desired compound.

| Reactants | Catalyst/Conditions | Product Type |

| Cyclohexanone, Aromatic Aldehyde, Malononitrile, Ammonium Acetate | Reflux | 2-Amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitrile nih.gov |

| Cyclohexanone, Arylidene Malononitriles, Alcohol | Sodium Alkoxide, Microwave | 2-Alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile researchgate.net |

| N-phenacylpyridinium bromide, Aromatic Aldehyde, Amine, Active Methylene Compound | One-pot Tandem Reaction | Substituted 5,6,7,8-tetrahydroquinolines researchgate.net |

This table presents examples of MCRs used to synthesize the tetrahydroquinoline core, which can serve as precursors to the target compound.

A highly effective strategy for synthesizing this compound involves the chemical modification of a pre-formed tetrahydroquinoline ring. This approach allows for late-stage functionalization, which is advantageous in medicinal chemistry for creating analogs.

One of the most direct methods is the lithiation of the tetrahydroquinoline core at the C8 position, followed by reaction with an electrophile. evitachem.comresearchgate.net Although reported for the C8 position, this chemistry can be conceptually applied to the C2 position if a suitable directing group or selective metalation method is available. The resulting organolithium intermediate can then react with various electrophiles.

Another common strategy is the conversion of other functional groups at the C2 position. For example, a 2-cyano-tetrahydroquinoline intermediate, often accessible through MCRs, can be hydrolyzed under acidic or basic conditions to the corresponding 2-carboxamide. Similarly, a methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate could be converted to the amide via aminolysis, a process involving heating with ammonia (B1221849) in a solvent like methanol. prepchem.com

| Starting Material | Reagents | Key Transformation |

| 5,6,7,8-Tetrahydroquinoline (B84679) | 1. n-BuLi or t-BuLi2. CO₂3. SOCl₂, NH₃ | Carboxylation and subsequent amidation |

| 2-Cyano-5,6,7,8-tetrahydroquinoline | H₂SO₄ or NaOH, H₂O₂ | Nitrile Hydrolysis |

| Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate | NH₃, Methanol, Heat | Ester Aminolysis prepchem.com |

| 2-Halo-5,6,7,8-tetrahydroquinoline | CO, NH₃, Pd catalyst | Carbonylative Amination |

This table outlines potential derivatization strategies for synthesizing the target compound from functionalized tetrahydroquinoline intermediates.

Direct introduction of the carboxamide group or a precursor carboxylic acid onto the tetrahydroquinoline skeleton represents an efficient synthetic route.

Carboxylation can be achieved by first generating an organometallic intermediate, such as a 2-lithio-5,6,7,8-tetrahydroquinoline, and then quenching the reaction with carbon dioxide (dry ice). This process yields the corresponding 2-carboxylic acid, which can then be converted to the target carboxamide using standard amidation protocols (e.g., activation with thionyl chloride followed by reaction with ammonia).

Carbonylation reactions, typically catalyzed by transition metals like palladium, offer another powerful method. A 2-halo-5,6,7,8-tetrahydroquinoline (e.g., 2-bromo or 2-iodo) can undergo palladium-catalyzed carbonylation in the presence of carbon monoxide and ammonia (or a protected form of ammonia) to directly afford this compound. This method is highly valued for its ability to form the C-C and C-N bonds of the amide in a single, efficient step.

Isocyanates and isothiocyanates are highly versatile reagents for the synthesis of amides (carboxamides) and thioamides (thiocarboxamides), respectively. researchgate.net They are particularly useful for creating a diverse library of N-substituted analogs.

A convenient, one-step synthesis involves the reaction of an 8-lithio derivative of 5,6,7,8-tetrahydroquinoline with trimethylsilyl isocyanate, which, after mild hydrolysis, yields the corresponding carboxamide. evitachem.comresearchgate.net This methodology can be extended by using various substituted isocyanates (R-N=C=O) to produce N-substituted carboxamide analogs (CONHR). Similarly, reaction with isothiocyanates (R-N=C=S) provides access to the corresponding thiocarboxamides. evitachem.comresearchgate.net

Furthermore, 2-amino-tetrahydroquinoline precursors can react with isocyanates and isothiocyanates to form urea and thiourea derivatives. These reactions often proceed by initial formation of a substituted ureido or thioureido intermediate, which can then undergo intramolecular cyclization to yield fused heterocyclic systems, such as pyrimido[4,5-b]quinolines. nih.gov

| Reagent | Tetrahydroquinoline Precursor | Product Type |

| Trimethylsilyl Isocyanate | 2-Lithio-5,6,7,8-tetrahydroquinoline | Primary Carboxamide (CON H₂) evitachem.com |

| Substituted Isocyanate (R-NCO) | 2-Lithio-5,6,7,8-tetrahydroquinoline | N-Substituted Carboxamide (CONHR) |

| Substituted Isothiocyanate (R-NCS) | 2-Lithio-5,6,7,8-tetrahydroquinoline | N-Substituted Thiocarboxamide (CSNHR) researchgate.net |

| Phenyl Isocyanate | 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1269638) | Fused Pyrimidoquinoline System nih.gov |

This table summarizes the use of isocyanates and isothiocyanates to generate carboxamides, thioamides, and related heterocyclic analogs from different tetrahydroquinoline precursors.

Reaction Mechanisms and Mechanistic Studies for this compound Formation

The formation of the 5,6,7,8-tetrahydroquinoline core can be achieved through various mechanisms, including tandem reactions and cyclizations. A prominent pathway involves a Claisen-Schmidt condensation followed by a reductive intramolecular cyclization. iastate.edu In this approach, precursors like 2-nitrobenzaldehyde and acetophenone undergo a condensation reaction, followed by reduction of the nitro group and subsequent cyclization to form the tetrahydroquinoline ring. iastate.edu Operando spectroscopic studies have been employed to identify reaction intermediates, such as 2-phenyl-3,4-dihydroquinoline, providing insight into the reaction network and kinetics. iastate.edu

Another established mechanistic route is the organocatalytic synthesis via a 1,5-hydride transfer and ring closure sequence. This process can be catalyzed by simple organic molecules like pyrrolidine, proceeding through iminium ion and enamine intermediates to achieve the cyclized tetrahydroquinoline product.

Specifically for the introduction of the 2-carboxamide functional group, a key synthetic strategy involves the lithiation of the tetrahydroquinoline scaffold followed by a reaction with an isocyanate. The 8-lithio derivative of 5,6,7,8-tetrahydroquinoline can be generated and subsequently reacted with an agent like trimethylsilyl isocyanate. evitachem.com This is followed by a mild hydrolysis step to yield the final this compound compound. evitachem.com This method provides a direct route to the desired carboxamide derivative.

Functional Group Interconversions and Derivatization Strategies for this compound

The this compound molecule offers several sites for functional group interconversion and derivatization, enabling the synthesis of a diverse range of analogues.

The tetrahydroquinoline core is susceptible to oxidation, which results in aromatization to the corresponding quinoline (B57606) derivative. This transformation is a fundamental organic reaction for preparing heteroaromatic compounds from their saturated N-heterocyclic precursors. researchgate.net Various catalytic systems, including heterogeneous catalysts, can be employed to facilitate this oxidative aromatization. researchgate.net Conversely, the formation of the tetrahydroquinoline ring itself is often achieved by the reduction or hydrogenation of a quinoline precursor, a process that can be catalyzed by palladium among other transition metals. iastate.edugoogle.com The carboxamide functional group can also undergo reduction, typically using strong reducing agents like lithium aluminum hydride, to yield the corresponding aminomethyl derivative, although this is a general transformation of amides.

The tetrahydroquinoline skeleton is amenable to substitution and coupling reactions, allowing for the introduction of various substituents. A particularly effective strategy for derivatization is the Suzuki-Miyaura cross-coupling reaction. researchgate.net This palladium-catalyzed reaction enables the formation of carbon-carbon bonds. For instance, brominated tetrahydroquinolines, such as 6-bromo-1,2,3,4-tetrahydroquinoline and 6,8-dibromo-1,2,3,4-tetrahydroquinoline, can be coupled with substituted phenylboronic acids to yield aryl-substituted tetrahydroquinolines in high yields. researchgate.net This method provides a powerful tool for modifying the carbocyclic portion of the molecule.

The synthesis of this compound can be readily achieved from its carboxylic acid precursor, 5,6,7,8-tetrahydroquinoline-2-carboxylic acid. This transformation is a standard amidification reaction, which involves the condensation of the carboxylic acid with ammonia or an ammonia equivalent. researchgate.net The reaction is typically facilitated by coupling agents or can be catalyzed by various compounds, including boron-based catalysts, to promote the dehydrative bond formation. researchgate.netorganic-chemistry.org

Alternatively, the target amide can be prepared from an ester precursor, such as methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate. chemsrc.com The conversion of the ester to the amide is accomplished through aminolysis, where the ester is treated with ammonia. This two-step approach, involving the synthesis and esterification of the carboxylic acid followed by aminolysis, provides a reliable pathway to the desired carboxamide.

Stereoselective Synthesis and Chiral Resolution Approaches for this compound and its Stereoisomers

While this compound itself is an achiral molecule, the introduction of substituents onto the saturated carbocyclic ring can create stereocenters, leading to chiral stereoisomers. The synthesis of enantiomerically pure derivatives is of significant interest, particularly for applications in asymmetric catalysis and medicinal chemistry.

A highly effective method for accessing chiral tetrahydroquinoline precursors is through the chiral resolution of a racemic intermediate. wikipedia.org Specifically, the enzymatic kinetic resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol has been demonstrated to be a key synthetic step. mdpi.comnih.gov This process utilizes a lipase, such as lipase from Candida antarctica, to selectively acylate one enantiomer of the alcohol, allowing for the separation of the unreacted enantiomer from its acylated counterpart. mdpi.comnih.gov For example, treatment of the racemic alcohol with vinyl acetate in the presence of the lipase can yield the (S)-alcohol and the (R)-acetate with high enantiomeric purity and in good yields. mdpi.comnih.gov These separated enantiomers, such as (R)- and (S)-8-amino-5,6,7,8-tetrahydroquinoline, can then serve as versatile chiral building blocks for the synthesis of various stereoisomers. mdpi.com

Table 1: Lipase-Catalyzed Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

| Reactant | Enzyme | Acylating Agent | Product 1 | Yield 1 | Product 2 | Yield 2 | Reference |

|---|---|---|---|---|---|---|---|

| (±)-5,6,7,8-Tetrahydroquinolin-8-ol | Lipase from Candida antarctica | Vinyl Acetate | (S)-5,6,7,8-tetrahydroquinolin-8-ol | 88% | (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline | 86% | mdpi.comnih.gov |

Optimization of Synthetic Pathways for this compound (e.g., Microwave-Assisted Synthesis)

Optimizing synthetic pathways is crucial for improving efficiency, yield, and environmental impact. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reactions and improving outcomes in the synthesis of heterocyclic compounds, including tetrahydroquinolines. researchgate.netnih.gov The application of microwave irradiation can lead to significant rate enhancements, cleaner reaction profiles, and higher yields compared to conventional heating methods.

For instance, the organocatalytic synthesis of tetrahydroquinolines via hydride transfer and cyclization has been successfully optimized under microwave conditions. Studies have shown that the choice of solvent and microwave power are critical parameters. Acetonitrile (B52724) has been identified as a superior solvent for this particular transformation, leading to higher yields in significantly shorter reaction times compared to other solvents like 1,2-dichloroethane or toluene. This demonstrates the potential of MAOS to provide a rapid and efficient route to the core tetrahydroquinoline scaffold, which is the central structure of this compound. The use of microwave technology aligns with the principles of green chemistry by reducing reaction times and potentially energy consumption. researchgate.net

Table 2: Optimization of Microwave-Assisted Tetrahydroquinoline Synthesis

| Entry | Solvent | Power (W) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 1,2-Dichloroethane | 100 | 10 | 65 | |

| 2 | Toluene | 100 | 10 | 72 | |

| 3 | Ethanol | 100 | 10 | 55 | |

| 4 | Acetonitrile | 100 | 10 | 90 |

Advanced Characterization Techniques and Analytical Methodologies for 5,6,7,8 Tetrahydroquinoline 2 Carboxamide

Spectroscopic Methods for Structural Elucidation of 5,6,7,8-Tetrahydroquinoline-2-carboxamide

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of this compound. These techniques probe the interactions of the molecule with electromagnetic radiation to provide detailed information about its atomic composition, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR Spectroscopy is used to identify the hydrogen atoms (protons) in the molecule. The spectrum for this compound would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the aliphatic protons on the tetrahydro- portion, and the protons of the amide group. The aromatic protons would appear in the downfield region (typically 7.0-8.5 ppm), while the four sets of methylene (B1212753) protons (at positions 5, 6, 7, and 8) would appear in the upfield region (typically 1.8-3.0 ppm). The two protons of the primary amide (-CONH₂) would likely appear as two broad singlets.

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. A ¹³C NMR spectrum would display ten distinct signals, corresponding to each unique carbon atom in this compound. The carbonyl carbon of the amide group would be expected to resonate at the most downfield position (around 165-170 ppm). The carbons of the aromatic pyridine ring would appear between approximately 120 and 160 ppm, while the aliphatic carbons of the saturated ring would be found in the upfield region (around 20-30 ppm).

2D NMR Spectroscopy , including techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), is employed to confirm structural assignments. A COSY spectrum would reveal correlations between adjacent protons, helping to establish the connectivity within the aliphatic ring system. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C signals.

| Nucleus | Position | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Amide (-NH₂) | ~7.5 - 8.5 (broad) | Chemical shift can be highly variable and dependent on solvent and concentration. |

| ¹H | Aromatic (H-3, H-4) | ~7.2 - 8.4 | Two distinct signals, likely doublets. |

| ¹H | Aliphatic (H-5, H-8) | ~2.8 - 3.1 | Likely triplets, adjacent to one CH₂ group. |

| ¹H | Aliphatic (H-6, H-7) | ~1.8 - 2.2 | Likely multiplets, adjacent to two CH₂ groups. |

| ¹³C | Carbonyl (C=O) | ~165 - 170 | Most downfield signal. |

| ¹³C | Aromatic/Heteroaromatic | ~120 - 160 | Five distinct signals for the pyridine ring carbons. |

| ¹³C | Aliphatic (C5, C6, C7, C8) | ~20 - 30 | Four distinct signals for the saturated ring carbons. |

Vibrational Spectroscopy (e.g., IR, Raman, FT-IR, FT-Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques measure the vibrational frequencies of chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy is particularly useful for identifying the key functional groups in this compound. The spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group (Amide I band), typically found in the region of 1650-1690 cm⁻¹. Other key absorptions would include the N-H stretching vibrations of the primary amide (two bands around 3100-3500 cm⁻¹), C-H stretching from both the aromatic and aliphatic portions (around 2850-3100 cm⁻¹), and C=N and C=C stretching vibrations from the pyridine ring (1400-1600 cm⁻¹).

Fourier-Transform (FT)-Raman Spectroscopy serves as a complementary technique to IR spectroscopy. While IR is sensitive to polar bonds, Raman spectroscopy provides stronger signals for non-polar and symmetric bonds. For this compound, Raman spectroscopy would be effective in identifying the C=C bonds of the aromatic ring and the C-C bonds of the aliphatic ring system. The combination of both IR and Raman spectra provides a more complete vibrational profile of the molecule. americanpharmaceuticalreview.comnih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| N-H Stretch | Primary Amide (-NH₂) | 3100 - 3500 | Medium (two bands) |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | Tetrahydro- Ring (-CH₂-) | 2850 - 2960 | Medium to Strong |

| C=O Stretch (Amide I) | Carboxamide | 1650 - 1690 | Strong |

| N-H Bend (Amide II) | Carboxamide | 1590 - 1650 | Medium to Strong |

| C=N / C=C Stretch | Pyridine Ring | 1400 - 1600 | Medium |

Mass Spectrometry (e.g., ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and elemental formula. When coupled with fragmentation techniques (MS/MS), it can also provide significant structural information.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for a moderately polar molecule like this compound. In positive ion mode, the analysis would be expected to yield a prominent protonated molecular ion [M+H]⁺. Given the molecular formula C₁₀H₁₂N₂O, the exact mass of this ion would be calculated at m/z 177.0971. High-resolution mass spectrometry (HRMS) can confirm this value, thereby verifying the elemental composition.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing clues to the molecule's structure. Common fragmentation pathways for this compound would likely involve the neutral loss of ammonia (B1221849) (NH₃, loss of 17 Da) or the loss of the entire carboxamide radical (·CONH₂, loss of 44 Da) from the parent ion. libretexts.orgnih.gov Further fragmentation would likely involve cleavage of the saturated tetrahydro- ring, leading to a series of characteristic daughter ions. nih.gov

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₁₃N₂O⁺ | 177.1022 | Protonated molecular ion. |

| [M+Na]⁺ | C₁₀H₁₂N₂ONa⁺ | 199.0841 | Sodium adduct. |

| [M-NH₃+H]⁺ | C₁₀H₁₀NO⁺ | 160.0757 | Fragment from loss of ammonia. |

| [M-CONH₂+H]⁺ | C₉H₁₁N⁺ | 133.0886 | Fragment from loss of the amide group (corresponds to the protonated 5,6,7,8-tetrahydroquinoline (B84679) core). |

Chromatographic Techniques for Purity Assessment and Quantification of this compound

Chromatographic methods are essential for separating this compound from impurities, starting materials, or byproducts, as well as for its precise quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity and performing quantitative analysis of this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for compounds with moderate polarity.

In a typical RP-HPLC setup, a C18 (octadecylsilyl) stationary phase is used. The mobile phase would consist of a mixture of an aqueous buffer (often containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The separation is achieved by gradient elution, where the proportion of the organic solvent is gradually increased over time to elute compounds of increasing hydrophobicity. Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the quinoline (B57606) chromophore exhibits maximum absorbance. This method allows for the separation of the target compound from potential impurities, and its concentration can be determined by comparing its peak area to that of a calibration curve constructed from certified reference standards. mdpi.com

| Parameter | Typical Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~230-250 nm |

| Column Temperature | 25-30 °C |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which results in substantially higher resolution, improved sensitivity, and much faster analysis times. researchgate.net

The fundamental principles of separation in UPLC are the same as in HPLC, and similar stationary and mobile phases would be used for the analysis of this compound. However, the instrumentation is designed to operate at much higher pressures (up to 15,000 psi). A UPLC method would allow for a more rapid assessment of purity and faster sample throughput, which is highly advantageous in research and quality control environments. Furthermore, the sharper and narrower peaks obtained with UPLC lead to lower detection limits. UPLC is frequently coupled with tandem mass spectrometry (UPLC-MS/MS), creating a highly sensitive and selective platform for the trace-level quantification of the compound in complex samples. nih.gov

X-ray Crystallography for Absolute and Relative Stereochemistry of this compound and its Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal evidence for the relative and absolute stereochemistry of chiral molecules, offering detailed insights into bond lengths, bond angles, and conformational preferences. While specific crystallographic data for this compound is not widely published, analysis of closely related derivatives of the 5,6,7,8-tetrahydroquinoline scaffold provides a clear framework for how this technique is applied.

The crystallographic data for derivatives are meticulously collected and analyzed. For instance, the crystal data for 5,6,7,8-Tetrahydroquinolin-8-one, a related ketone derivative, has been determined, providing a basis for understanding the core tetrahydroquinoline structure. iucr.orgresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₉NO |

| Formula Weight | 147.17 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.9393 (2) |

| b (Å) | 8.0885 (3) |

| c (Å) | 13.4710 (4) |

| Volume (ų) | 756.11 (4) |

| Z | 4 |

This data pertains to the derivative 5,6,7,8-Tetrahydroquinolin-8-one and is presented to illustrate the type of information obtained from X-ray crystallography for this class of compounds. iucr.orgresearchgate.net

For chiral derivatives, such as those of 8-amino-5,6,7,8-tetrahydroquinoline, X-ray crystallography is crucial for assigning the absolute configuration (R or S) at the stereocenter. nih.govresearchgate.net This is achieved by analyzing the diffraction pattern, often using anomalous dispersion effects, which allows for the unambiguous determination of the spatial arrangement of substituents around the chiral carbon. The resulting structural models confirm the relative stereochemistry between different chiral centers within the molecule and how molecules pack in the crystal lattice. mdpi.com For example, in the crystal structure of 5,6,7,8-tetrahydroquinoline 1-oxide hemihydrate, the saturated six-membered ring is found in a conformation between a half-chair and a sofa. nih.gov Such detailed conformational information is vital for understanding the molecule's biological activity and its interactions with other molecules.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements present in a compound. This method provides a crucial check for the purity and empirical formula of a synthesized compound, including this compound and its derivatives. The experimentally determined percentages of each element are compared against the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's compositional identity.

For various derivatives of the 5,6,7,8-tetrahydroquinoline scaffold, elemental analysis has been reported as a standard characterization method. For instance, in the synthesis of chiral metal complexes incorporating 8-amino-5,6,7,8-tetrahydroquinoline derivatives, elemental analysis is routinely used to confirm the composition of the final products. nih.govmdpi.com

The results are typically presented as a comparison between the calculated (calcd.) and experimentally found percentages for C, H, and N.

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| RuCp(R)-Me-CAMPY(Cl) | C₂₀H₂₉ClN₂Ru | C | 55.35 | 53.78 | mdpi.com |

| H | 6.74 | 6.13 | |||

| N | 6.46 | 6.56 | |||

| RhCp-Ts-AMPY(Cl) | C₂₃H₂₈ClN₂O₂RhS | C | 51.65 | 51.37 | mdpi.com |

| H | 5.28 | 5.17 | |||

| N | 5.24 | 5.23 | |||

| [RhCp*-AMPY(Cl)]Cl | C₂₀H₂₉Cl₂N₂Rh | C | 46.07 | 46.44 | nih.gov |

| H | 5.56 | 6.01 | |||

| N | 6.72 | 6.78 |

This data is for derivatives of 8-amino-5,6,7,8-tetrahydroquinoline and illustrates the application of elemental analysis for compositional verification within this compound family. nih.govmdpi.com

The close correlation between the calculated and found values in these examples provides high confidence in the assigned molecular formulas of these complex derivatives. mdpi.com For this compound, this technique would be similarly applied to confirm its molecular formula of C₁₀H₁₂N₂O.

Computational and Theoretical Investigations of 5,6,7,8 Tetrahydroquinoline 2 Carboxamide

Molecular Modeling and Conformational Analysis of the 5,6,7,8-Tetrahydroquinoline (B84679) Scaffold

The three-dimensional structure of a molecule is fundamental to its biological activity. For the 5,6,7,8-tetrahydroquinoline scaffold, the fusion of a planar pyridine (B92270) ring with a non-planar, saturated cyclohexane (B81311) ring results in distinct conformational possibilities.

Computational studies, particularly those employing methods like Density Functional Theory (DFT), are used to determine the most stable conformations. X-ray crystallography of related compounds, such as 5,6,7,8-tetrahydroquinolin-8-one, has shown that the partially saturated cyclohexene (B86901) ring typically adopts a sofa conformation . iucr.org In this arrangement, five of the six atoms in the saturated ring are nearly coplanar, while one atom is out of the plane, relieving ring strain. This conformational preference is a critical factor in how these molecules present their functional groups for interaction with biological targets. The carboxamide group at the 2-position of the pyridine ring is generally expected to be coplanar with the aromatic ring to maximize conjugation.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Properties

Quantum chemical calculations provide deep insights into the electronic nature of molecules, which governs their reactivity and intermolecular interactions. Density Functional Theory (DFT) is a widely used method for these investigations.

HOMO-LUMO Energy Levels and Electron Affinity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of a molecule's chemical reactivity and kinetic stability.

Dipole Moments and Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution on the surface of a molecule. MEP maps are color-coded to show regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). For quinoline (B57606) derivatives, MEP studies reveal that the nitrogen atom of the quinoline ring is typically a region of high negative potential, making it a key site for hydrogen bond formation. nih.gov The oxygen and nitrogen atoms of the carboxamide group in 5,6,7,8-tetrahydroquinoline-2-carboxamide would also be expected to be electronegative regions, capable of acting as hydrogen bond acceptors.

Molecular Docking Studies of this compound with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to simulate the interaction between a small molecule ligand and a protein's binding site.

While specific docking studies for this compound are not widely reported, studies on closely related quinoline-carboxamide and tetrahydroquinoline derivatives have demonstrated their potential to bind to a variety of biological targets. For instance, quinoline-3-carboxamide (B1254982) derivatives have been docked into the active sites of kinases, where the quinoline nitrogen often forms a crucial hydrogen bond with the hinge region of the enzyme. mdpi.com Similarly, morpholine-substituted tetrahydroquinoline derivatives have been investigated as inhibitors of the mTOR protein, with docking studies highlighting key interactions within the active site. nih.govmdpi.comresearchgate.netpreprints.orgresearchgate.net These studies suggest that the this compound scaffold could form stable complexes with protein targets through hydrogen bonding involving the quinoline nitrogen and the carboxamide group, as well as hydrophobic interactions involving the tetrahydroquinoline ring system.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Insights

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity. These studies help in the rational design of more potent and selective analogs.

QSAR studies on various quinoline derivatives have identified key molecular descriptors that correlate with their biological activities, such as anticancer and antimalarial effects. bohrium.comnih.gov These descriptors often relate to the molecule's electronic properties, size, and hydrophobicity.

SAR studies on quinoline-carboxamide and tetrahydroquinoline derivatives have provided valuable insights. For example, in a series of quinoline-6-carboxamide (B1312354) derivatives, substitutions on the phenyl ring were found to significantly influence their inhibitory potency against the P2X7 receptor. nih.gov For morpholine-substituted tetrahydroquinoline derivatives, the incorporation of trifluoromethyl and morpholine (B109124) moieties was shown to enhance selectivity and potency against cancer cell lines. nih.govmdpi.comresearchgate.netpreprints.orgresearchgate.net These findings suggest that modifications to the this compound structure, such as substitutions on the tetrahydroquinoline ring or the carboxamide nitrogen, could be a fruitful avenue for optimizing its biological activity.

Chemoinformatic Approaches and Virtual Screening for this compound Analogs

Chemoinformatics involves the use of computational methods to analyze and manage large sets of chemical data. Virtual screening is a key chemoinformatic technique used in drug discovery to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target.

Virtual screening approaches can be either ligand-based or structure-based. Ligand-based methods search for molecules with similar properties to a known active compound. Structure-based virtual screening uses molecular docking to assess the binding of a library of compounds to the three-dimensional structure of a biological target.

Libraries of tetrahydroquinoline and quinoline derivatives have been successfully used in virtual screening campaigns to identify novel lead compounds for various diseases. dovepress.comnih.gov For example, a focused library of tetrahydroquinoline derivatives was screened to identify potential activators of the pyruvate (B1213749) kinase M2 (PKM2) enzyme. dovepress.com Such chemoinformatic approaches could be applied to discover novel analogs of this compound with desired biological activities by screening large virtual libraries for compounds that share structural or electronic similarities or that are predicted to bind effectively to a specific biological target.

Pre Clinical Biological Activities and Molecular Pharmacology of 5,6,7,8 Tetrahydroquinoline 2 Carboxamide and Its Derivatives

Target Identification and Elucidation of Mechanism of Action in In Vitro and Pre-clinical Models

The molecular pharmacology of 5,6,7,8-tetrahydroquinoline-2-carboxamide derivatives is diverse, with different analogues engineered to interact with specific cellular targets. Research has elucidated their mechanisms of action through various preclinical models, identifying interactions with enzymes, receptors, structural proteins, transporters, nucleic acids, and ion channels.

Enzyme Inhibition/Activation (e.g., Kinase Inhibitors, Carbonic Anhydrase Inhibitors)

Derivatives of the quinoline (B57606) carboxamide scaffold have been identified as potent inhibitors of several enzyme families, most notably carbonic anhydrases and protein kinases.

Carbonic Anhydrase (CA) Inhibition

A series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides has been synthesized and evaluated for inhibitory activity against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IV, and hCA IX. researchgate.net With the exception of hCA IX, these compounds demonstrated inhibitory activity in the low to high nanomolar range against the other isoforms. researchgate.net Compound 5h in the series, featuring a 4-fluorobenzyl substitution at the 8-position, was a particularly potent inhibitor of hCA I and hCA II, with inhibition constants (Kᵢ) of 61.9 nM and 33.0 nM, respectively. researchgate.net This suggests that the quinoline-2-carboxamide (B1208818) scaffold can be a promising starting point for developing novel and potent inhibitors of CA I and II. researchgate.net

| Compound | Substitution at 8-position | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IV Kᵢ (nM) |

|---|---|---|---|---|

| 5a | -OCH₃ | 101.5 | 88.4 | 1054 |

| 5b | -OC₂H₅ | 98.6 | 85.7 | 989.3 |

| 5g | -OCH₂-(4-chlorophenyl) | 75.8 | 54.2 | 712.5 |

| 5h | -OCH₂-(4-fluorophenyl) | 61.9 | 33.0 | 657.2 |

Kinase Inhibition

The tetrahydroquinoline framework has also been explored for its potential to inhibit protein kinases. Docking studies involving 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1279204) derivatives have been used to identify potential anti-inflammatory agents by targeting the catalytic site of p38 mitogen-activated protein kinase (MAPK). nih.gov These computational models suggest that the tetrahydroquinoline scaffold can be accommodated within the ATP-binding pocket of kinases like p38, indicating a potential mechanism for kinase inhibition. nih.gov

Receptor Binding Affinities (e.g., C5a Receptor Antagonism, GPER/Bcl-2 Targeting)

Tetrahydroquinoline derivatives have been shown to bind with high affinity to various receptors, acting as antagonists and demonstrating potential for therapeutic intervention in receptor-mediated signaling pathways.

C5a Receptor Antagonism

A series of substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines has been identified as a novel class of C5a receptor antagonists. researchgate.net These compounds exhibit high binding affinity for the receptor and act as potent functional antagonists in preclinical models. researchgate.net The C5a receptor, a G protein-coupled receptor, is a key mediator of inflammatory responses, and its antagonism by tetrahydroquinoline derivatives highlights their potential in treating inflammatory diseases. researchgate.net

GPER/Bcl-2 Targeting

Recent drug discovery efforts have focused on developing compounds that can simultaneously target multiple proteins involved in cancer progression. Tetrahydroquinoline derivatives have been designed as dual-targeting agents for G-protein coupled estrogen receptor (GPER) and the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) for the treatment of glioblastoma. nih.govnih.gov Compounds L-06 and L-37, which contain the tetrahydroquinoline scaffold, were designed to be recognized by the binding sites of both GPER and Bcl-2. nih.govnih.gov This dual-inhibition strategy is considered a promising approach to overcome the heterogeneity and drug resistance often seen in cancers like glioblastoma. nih.govnih.gov Further studies on modifications to the tetrahydroquinoline scaffold have aimed to specifically target a phenylalanine cluster on GPER to develop antiproliferative compounds. nih.gov

Protein-Ligand Interactions (e.g., Tubulin Assembly Inhibition, Colchicine (B1669291) Binding)

One of the most significant mechanisms of action for tetrahydroquinoline derivatives is the disruption of microtubule dynamics through direct interaction with tubulin.

Several classes of N-aryl-1,2,3,4-tetrahydroquinolines have been developed as potent inhibitors of tubulin polymerization that act by binding to the colchicine site on β-tubulin. nih.govnih.gov A series of quinazoline-4-(6-methoxytetrahydroquinoline) analogues demonstrated potent antiproliferative activities, with compound 4a4 showing half-maximal inhibitory concentration (IC₅₀) values in the low nanomolar range (0.4 to 2.7 nM) across four human cancer cell lines. nih.gov The mechanism was confirmed by a co-crystal structure of 4a4 with tubulin, which showed its binding at the colchicine site. nih.gov Similarly, N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives showed high inhibitory potency, with compound 4a inhibiting tubulin assembly with an IC₅₀ value of 0.85 μM and also inhibiting the binding of colchicine to tubulin. nih.gov These findings confirm that the tetrahydroquinoline scaffold is a viable chemotype for the development of novel colchicine binding site inhibitors. researchgate.netnih.govnih.gov

| Compound Class | Lead Compound | Activity | Reference |

|---|---|---|---|

| Quinazoline-4-tetrahydroquinolines | 4a4 | Antiproliferative IC₅₀: 0.4 - 2.7 nM | nih.gov |

| N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines | 4a | Tubulin Assembly IC₅₀: 0.85 µM | nih.gov |

| N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines | 4b | Tubulin Assembly IC₅₀: 1.1 µM | nih.gov |

| N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines | 4f | Tubulin Assembly IC₅₀: 1.5 µM | nih.gov |

Modulation of Transporters (e.g., ATP-binding cassette (ABC) transporters, P-glycoprotein (P-gp))

The overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), is a primary mechanism behind multidrug resistance (MDR) in cancer. mdpi.com Derivatives of scaffolds structurally related to tetrahydroquinoline have been investigated as modulators of these transporters.

Specifically, N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives have been identified as novel P-gp inhibitors capable of reversing multidrug resistance. Tetrahydroisoquinolines, which share a similar bicyclic core structure with tetrahydroquinolines, have also yielded potent P-gp modulators when substituted with 4-biphenyl and 2-naphthyl groups. These findings suggest that the broader tetrahydroquinoline and tetrahydroisoquinoline chemical space is a fertile ground for developing agents that can counteract P-gp-mediated drug efflux, potentially resensitizing resistant cancer cells to chemotherapy.

DNA and RNA Intercalation Mechanisms

Certain derivatives of the quinoline scaffold are designed to be planar aromatic structures that can insert between the base pairs of DNA, a mechanism known as intercalation. This interaction can stabilize the DNA double helix, thereby inhibiting crucial cellular processes like replication and transcription, ultimately leading to apoptosis.

A series of benzo- and tetrahydrobenzo[h]quinoline derivatives bearing a flexible (dimethylamino)ethylcarboxamide side chain were designed as DNA-intercalating antitumor agents. In this series, the saturated tetrahydrobenzo[h]quinolines generally exhibited greater cytotoxicity than their unsaturated counterparts. Compound 6e , in particular, showed significant cytotoxicity against four human cancer cell lines, with IC₅₀ values ranging from 1.86 to 3.91 μM. Spectroscopic studies with calf thymus DNA (CT-DNA) and molecular docking simulations confirmed that these compounds can interact with DNA as intercalating agents. Further research into 2-styrylquinoline-carboxamide derivatives has also identified them as potential DNA intercalating anticancer agents.

| Compound | MCF-7 (Breast) | A2780 (Ovarian) | C26 (Colon) | A549 (Lung) |

|---|---|---|---|---|

| 6e | 3.91 | 2.84 | 1.86 | 2.45 |

Interaction with Ion Channels

The quinoline carboxamide scaffold has also been utilized to develop modulators of ligand-gated ion channels. The P2X7 receptor (P2X7R), an ATP-gated ion channel involved in inflammation and cancer, has been a key target.

A series of quinoline-6-carboxamide (B1312354) derivatives were synthesized and evaluated as P2X7R antagonists. Structure-activity relationship (SAR) studies showed that substitutions on a phenyl ring attached to the carboxamide influenced potency. The 4-iodo substituted compound 2f was the most potent in this series, with an IC₅₀ value of 0.566 μM for the human P2X7 receptor (h-P2X7R). These compounds were selective for P2X7R and were inactive at other P2X and P2Y receptors. In-silico modeling predicted specific interactions between these ligands and the receptor, confirming the potential of quinoline carboxamide derivatives as antagonists for this ion channel.

| Compound | Substitution | IC₅₀ (µM) |

|---|---|---|

| 2f | 4-iodo | 0.566 |

| 2e | 4-fluoro | 0.624 |

| 2g | 4-chloro | 0.813 |

Other Specific Molecular Targets (e.g., DNA Gyrase, Methionyl tRNA Synthetase)

Derivatives of the tetrahydroquinoline scaffold have been investigated for their inhibitory potential against several specific molecular targets crucial for cell survival and proliferation.

Notably, certain 5,6,7,8-tetrahydroisoquinoline (B1330172) derivatives have demonstrated inhibitory effects on enzymes critical for DNA replication and cell signaling. One such study revealed that a synthesized derivative had a strong inhibitory effect on topoisomerase IIβ. researchgate.net Topoisomerase II enzymes are vital for managing DNA topology during replication and transcription, making them established targets for anticancer drugs.

In the same study, molecular docking was used to assess the inhibitory potential of new 5,6,7,8-tetrahydroisoquinoline derivatives against the RET (rearranged during transfection) enzyme. researchgate.net The results indicated that the compounds bind to the RET enzyme, suggesting potential, albeit less potent, inhibitory activity compared to the standard inhibitor alectinib. researchgate.net The RET proto-oncogene is a receptor tyrosine kinase that, when mutated, can drive the development of various types of cancer.

Furthermore, other quinoline-based derivatives have been identified as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, another critical target in cancer therapy. helsinki.fi

Research into phosphorus-substituted tetrahydroquinoline derivatives has identified their potential to inhibit Leishmania topoisomerase IB, an enzyme essential for the parasite's DNA replication and survival. nih.gov This finding highlights a specific molecular mechanism for the antileishmanial activity of this class of compounds. nih.gov

In Vitro Biological Efficacy in Non-Human Cellular Assays

A significant body of research has demonstrated the potent antiproliferative and cytotoxic effects of 5,6,7,8-tetrahydroquinoline (B84679) derivatives against a broad spectrum of cancer cell lines, often with reduced toxicity towards non-cancerous cells.

One study detailed a series of novel 8-phenyltetrahydroquinolinone derivatives, with 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (compound 4a) exhibiting significant cytotoxicity against human colon (HCT-116) and non-small cell lung (A549) cancer cell lines. nih.gov Importantly, this compound showed minimal suppressive effects on normal human kidney cells (HEK293), indicating a degree of selectivity for cancer cells. nih.gov

Another investigation focused on a library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives. These compounds were tested against a panel of human cancer cell lines, including T-lymphocyte cells (CEM), cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H), as well as non-cancer human dermal microvascular endothelial cells (HMEC-1). nih.gov Several compounds in this series displayed significant cytotoxic effects across the entire panel of cancer cell lines. nih.gov

The table below summarizes the in vitro antiproliferative activity of selected 5,6,7,8-tetrahydroquinoline derivatives.

Table 1: Antiproliferative Activity of 5,6,7,8-Tetrahydroquinoline Derivatives

| Compound/Derivative | Cell Line | Cell Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | A549 | Lung Cancer | 11.33 ± 0.67 | nih.gov |

| HCT-116 | Colon Cancer | ~13 | nih.gov | |

| HEK293 | Normal Kidney | >50 | nih.gov | |

| 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivative (R)-5a | A2780 | Ovarian Carcinoma | 5.4 | researchgate.net |

| 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivative (S)-5a | A2780 | Ovarian Carcinoma | 17.2 | researchgate.net |

| 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivative (rac)-3a | HT-29 | Colorectal Adenocarcinoma | 10.3 | nih.gov |

| A2780 | Ovarian Carcinoma | 11.2 | nih.gov | |

| MSTO-211H | Biphasic Mesothelioma | 13.9 | nih.gov | |

| HMEC-1 | Non-cancer Endothelial | 19.3 | nih.gov | |

| 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivative (rac)-2b | HT-29 | Colorectal Adenocarcinoma | 12.3 | nih.gov |

| A2780 | Ovarian Carcinoma | 13.1 | nih.gov | |

| MSTO-211H | Biphasic Mesothelioma | 15.2 | nih.gov | |

| HMEC-1 | Non-cancer Endothelial | 20.2 | nih.gov |

The tetrahydroquinoline scaffold is a core component of various compounds exhibiting a wide range of antimicrobial activities.

Antibacterial and Antifungal Activity: Research has shown that derivatives such as 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1269638) can be modified to produce compounds with notable antimicrobial properties. nih.gov Studies on tetrahydropyrimido[4,5-b]quinoline derivatives revealed moderate activity against Candida albicans and strong activity against Aspergillus niger and Saccharomyces cerevisiae. nih.gov Additionally, certain compounds in the series showed moderate bactericidal effects against Staphylococcus aureus. nih.gov Other research has also confirmed the antibacterial and antifungal potential of various 5,6,7,8-tetrahydroquinoline derivatives. researchgate.netresearchgate.netmdpi.com

Antimalarial Activity: The quinoline core is famously present in antimalarial drugs like quinine (B1679958) and chloroquine. e-century.us Modern research continues to explore this scaffold, with studies on a tetrahydroquinoline hit from the Medicines for Malaria Venture (MMV) Pathogen Box, MMV692140, showing an IC₅₀ of 1.8 µM against the 3D7 strain of Plasmodium falciparum. d-nb.info Structure-activity relationship (SAR) studies on this compound revealed that modifications to the tetrahydroquinoline ring significantly impacted potency. For instance, electron-donating groups at the 7-position were tolerated, while substitutions at the 6-position led to inactive compounds. d-nb.infonih.gov

Antileishmanial Activity: New hybrid tetrahydroquinoline and quinoline derivatives containing phosphorus substituents have been synthesized and evaluated for their activity against Leishmania infantum. nih.gov Several functionalized tetrahydroquinolines demonstrated good antileishmanial activity against both promastigote and intramacrophagic amastigote forms of the parasite. nih.gov Notably, tetrahydroquinolylphosphine sulfide (B99878) 5a showed an EC₅₀ value of 0.61 ± 0.18 μM, which is comparable to the standard drug amphotericin B. nih.gov This activity has been linked to the inhibition of Leishmania topoisomerase IB. nih.gov Other quinoline derivatives have also shown promise against Leishmania species, with some displaying selectivity indices comparable to the reference drug miltefosine. nih.gov

Table 2: Antimicrobial Activity of 5,6,7,8-Tetrahydroquinoline and Related Derivatives

| Compound/Derivative | Target Organism | Activity Type | Potency (MIC/IC₅₀/EC₅₀) | Source |

|---|---|---|---|---|

| Tetrahydropyrimido[4,5-b]quinoline deriv. (9a) | Aspergillus niger | Antifungal | Strong Activity | nih.gov |

| Tetrahydropyrimido[4,5-b]quinoline deriv. (13) | Saccharomyces cerevisiae | Antifungal | Strong Activity | nih.gov |

| Tetrahydropyrimido[4,5-b]quinoline deriv. (4a, 7) | Staphylococcus aureus | Antibacterial | Moderate Activity | nih.gov |

| MMV692140 | Plasmodium falciparum (3D7) | Antimalarial | IC₅₀ = 1.8 µM | d-nb.info |

| Tetrahydroquinolylphosphine sulfide 5a | Leishmania infantum (amastigotes) | Antileishmanial | EC₅₀ = 0.61 ± 0.18 µM | nih.gov |

Certain derivatives of this compound have demonstrated immunomodulatory properties. Specifically, the carboxylic acid derivative of this compound has been shown to inhibit the in vitro production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in monocytes and macrophages. These cytokines are key mediators of the inflammatory response, and their inhibition is a critical target for anti-inflammatory therapies. nih.govresearchgate.netmdpi.comnih.gov

The anti-inflammatory potential of the tetrahydroquinoline scaffold has been explored through various molecular mechanisms, including the inhibition of prostaglandins. Prostaglandins, particularly Prostaglandin (B15479496) E2 (PGE2), are lipid autacoids that are centrally involved in mediating inflammatory responses, including pain and swelling. researchgate.netsemanticscholar.org

Studies on 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles and their subsequent derivatives have shown significant in vivo anti-inflammatory activity. researchgate.net In these studies, the compounds were evaluated as prostaglandin inhibitors, and their efficacy was measured by the percent inhibition of plasma PGE2. One particular derivative, 2-(pyridin-3-yl)-5-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine (9b), was identified as being of particular interest due to its potent activity. researchgate.net

Further research has confirmed the anti-inflammatory properties of tetrahydroquinoline derivatives in various models. Modification of 8-benzylidene-5,6,7,8-tetrahydroquinolines produced compounds with good anti-inflammatory activity in rat carrageenan paw edema and developing adjuvant arthritis models. nih.gov Other derivatives have been shown to suppress nitric oxide (NO) generation in murine macrophages, which is another key marker of inflammatory response. mdpi.com

A primary mechanism behind the antiproliferative activity of many 5,6,7,8-tetrahydroquinoline derivatives is their ability to disrupt the cell cycle and induce apoptosis (programmed cell death).

Several studies have elucidated these effects in detail. For example, the derivative 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) was found to induce cell cycle arrest at the G2/M phase in A549 lung cancer cells. nih.gov This arrest was followed by the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. nih.gov Mechanistic studies showed that this compound increased the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and activated effector caspases-3 and -7, which are key executioners of apoptosis. nih.govresearchgate.net

Similarly, a different 5,6,7,8-tetrahydroisoquinoline derivative (compound 7) caused cell cycle arrest at the G1/S phases in MCF-7 breast cancer cells. researchgate.net This was accompanied by an induction of apoptosis, confirmed by an elevation of caspase 3/7 activity and the upregulation of Bax and p53 proteins, alongside the downregulation of Bcl-2. researchgate.net Other studies have reported similar findings, with various derivatives causing cell cycle arrest at different phases (G0/G1, G1/S, or G2/M) and triggering apoptosis through the activation of caspases and modulation of the Bax/Bcl-2 protein family. researchgate.netresearchgate.netnih.govnih.govscispace.comfrontiersin.orgsemanticscholar.org

Table 3: Effects of 5,6,7,8-Tetrahydroquinoline Derivatives on Cell Cycle and Apoptosis

| Compound/Derivative | Cell Line | Cell Cycle Effect | Key Apoptotic Events | Source |

|---|---|---|---|---|

| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | A549 (Lung) | G2/M Arrest | ↑ Bax/Bcl-2 ratio, ↑ Caspase-3/7 activity | nih.gov |

| Tetrahydroisoquinoline derivative (Compound 7) | MCF-7 (Breast) | G1/S Arrest | ↑ Caspase-3/7 activity, ↑ Bax, ↑ p53, ↓ Bcl-2 | researchgate.net |

| Sulfonamide-pyridine hybrid (Compound 7) | MCF-7 (Breast) | G1 Arrest | Induction of autophagy | researchgate.net |

| 2,3-Arylpyridylindole derivative | A549 (Lung) | G0/G1 Arrest (low conc.), G2/M Arrest (high conc.) | ↓ Bcl-2 expression | nih.gov |

In Vivo Pre-clinical Models (Non-Human Studies)

Evaluation in Murine Xenograft Models

Information not available in the public domain.

Proof-of-Concept Studies in Relevant Animal Models

Information not available in the public domain.

Structure Activity Relationship Sar Studies of 5,6,7,8 Tetrahydroquinoline 2 Carboxamide Analogs

Systematic Structural Modifications and Their Impact on Biological Activity

The biological activity of the 5,6,7,8-tetrahydroquinoline-2-carboxamide scaffold can be significantly modulated through systematic structural modifications. Key areas for substitution and derivatization include the carboxamide group at the 2-position and various positions on the tetrahydroquinoline ring system.

Research into related compounds, such as 3-ethoxy-5,6,7,8-tetrahydroquinoline-2-carboxamide, provides initial insights into the functional importance of substituents. The carboxamide moiety at the 2-position is crucial as it can participate in hydrogen bonding with biological targets like enzymes and receptors. The nature of the substituent on the carboxamide nitrogen (the R-group in an N-substituted carboxamide) can influence potency, selectivity, and pharmacokinetic properties. Modifications at this position, introducing various alkyl, aryl, or heterocyclic groups, can lead to a wide range of biological activities.

Furthermore, substitutions on the tetrahydroquinoline ring itself are pivotal. For instance, an ethoxy group at the 3-position has been noted to enhance the lipophilicity of the molecule, which can improve its ability to permeate biological membranes. Comparative studies on analogous structures have suggested that the introduction of electron-withdrawing groups at the 2-position can enhance chemical stability, whereas bulky substituents at the 3-position may lead to a reduction in metabolic clearance.

| Compound ID | R1 (at C3) | R2 (on Carboxamide-N) | Biological Activity (IC50, µM) |

| 1a | H | H | - |

| 1b | OCH2CH3 | H | - |

| 1c | H | CH3 | - |

| 1d | OCH2CH3 | CH3 | - |

| 1e | H | Phenyl | - |

| 1f | OCH2CH3 | Phenyl | - |

| 1g | H | Benzyl | - |

| 1h | OCH2CH3 | Benzyl | - |

| This is a representative table. Actual data is not currently available. |

Identification of Pharmacophoric Features for Target Interaction

A pharmacophore model for a specific biological target outlines the essential three-dimensional arrangement of chemical features that a molecule must possess to elicit a biological response. For the this compound scaffold, key pharmacophoric features can be inferred from its structure.

The core pharmacophoric elements likely include:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the carboxamide group.

A Hydrogen Bond Donor: The N-H of the carboxamide group (in unsubstituted or N-monosubstituted analogs).

A Hydrophobic Region: The saturated carbocyclic portion of the tetrahydroquinoline ring.

An Aromatic/Heterocyclic Feature: The pyridine (B92270) ring of the quinoline (B57606) system.

The spatial arrangement of these features is critical for effective binding to a target protein. The N-substituent of the carboxamide can introduce additional pharmacophoric features, such as another hydrophobic region, an aromatic ring, or further hydrogen bond donors/acceptors, which can significantly influence target affinity and selectivity. The development of a precise pharmacophore model requires a set of active and inactive compounds and is often aided by computational modeling techniques.

Stereochemical Implications in Biological Activity and Target Recognition

The 5,6,7,8-tetrahydroquinoline (B84679) scaffold can possess chiral centers, particularly if substitutions are made on the saturated portion of the ring system. For instance, substitution at the 5, 6, 7, or 8 positions can introduce stereocenters. It is a well-established principle in medicinal chemistry that different enantiomers or diastereomers of a chiral drug can exhibit significantly different biological activities, metabolic profiles, and toxicities.

This stereoselectivity arises from the three-dimensional nature of drug-target interactions. Receptors and enzyme active sites are themselves chiral, and thus one stereoisomer of a ligand may fit much more favorably into the binding site than its mirror image. While specific studies on the stereochemical implications for this compound analogs are limited, research on related chiral tetrahydroquinoline derivatives has demonstrated the profound impact of stereochemistry on their pharmacological effects. Therefore, the stereochemical configuration of any chiral centers within the this compound framework would be a critical determinant of its biological activity and target recognition.

Correlation of Computational Data with Experimental SAR

Computational chemistry plays an increasingly vital role in modern drug discovery, offering powerful tools to predict the properties of molecules and to understand their interactions with biological targets. In the context of this compound analogs, computational methods can be used to correlate structural features with observed biological activities, thereby guiding the design of more potent and selective compounds.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build mathematical models that relate the chemical structures of a series of compounds to their biological activities. These models can then be used to predict the activity of novel, unsynthesized analogs. Molecular docking studies can provide insights into the binding modes of these compounds within the active site of a target protein, helping to rationalize the observed SAR and to identify key intermolecular interactions.

For example, computational analysis could be used to:

Calculate molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) for a series of analogs and correlate them with their experimental biological data.

Perform conformational analysis to understand the preferred three-dimensional shapes of the molecules.

Dock a series of analogs into a target binding site to predict their binding affinities and orientations.

The successful correlation of such computational data with experimental SAR findings provides a powerful predictive tool that can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Emerging Applications and Future Research Directions for 5,6,7,8 Tetrahydroquinoline 2 Carboxamide

Role as a Versatile Synthetic Intermediate and Building Block in Organic Chemistry

The 5,6,7,8-tetrahydroquinoline (B84679) framework is a foundational building block in the synthesis of complex molecules. semanticscholar.org The presence of a carboxamide group at the 2-position of this scaffold significantly enhances its utility as a synthetic intermediate. The carboxamide functional group can undergo a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more elaborate molecular structures.

The synthesis of the core 5,6,7,8-tetrahydroquinoline ring itself can be achieved through methods like the catalytic hydrogenation of quinoline (B57606). google.com Once the 2-carboxamide (B11827560) derivative is formed, it serves as a platform for further modification. For instance, the amide can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into esters, other amides, or reduced to an alcohol or an amine. These transformations allow for the systematic modification of the molecule's steric and electronic properties, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

The tetrahydroquinoline scaffold itself is a key precursor for a wide range of biologically active compounds. researchgate.netnih.govnih.gov Research on related structures, such as 5,6,7,8-tetrahydroquinoline-8-carboxylic esters, has demonstrated their conversion into corresponding amides, nitriles, and thioamides. rsc.org Similarly, reactions involving 8-lithio-derivatives of tetrahydroquinolines have provided convenient routes to carboxamides and thiocarboxamides. rsc.orgresearchgate.net This body of work underscores the chemical tractability of the tetrahydroquinoline scaffold and suggests analogous reactivity for the 2-carboxamide derivative, positioning it as a valuable intermediate for generating libraries of novel compounds.

| Scaffold Position | Initial Functional Group | Transformation | Resulting Functional Group/Derivative | Synthetic Potential | Reference |

|---|---|---|---|---|---|

| Position 8 | -H | Lithiation followed by reaction with CO₂ and esterification | -COOR (Carboxylic Ester) | Conversion to amides, nitriles, thioamides | rsc.org |

| Position 8 | -H | Lithiation followed by reaction with isothiocyanates | -CSNHR (Secondary Thioamide) | Introduction of diverse R groups | rsc.org |

| Position 8 | -OH (Hydroxy) | Mesylation followed by substitution with azide | -N₃ (Azide) | Precursor for amines via reduction | researchgate.net |

| Position 2 | -CONH₂ (Carboxamide) | Hydrolysis | -COOH (Carboxylic Acid) | Formation of esters, acid chlorides, etc. | General Organic Chemistry Principles |

| Position 2 | -CONH₂ (Carboxamide) | Reduction (e.g., with LiAlH₄) | -CH₂NH₂ (Aminomethyl) | Introduction of a basic center, further alkylation | General Organic Chemistry Principles |

Applications in Chemical Biology as Molecular Probes and Tools

Beyond its role as a synthetic intermediate, 5,6,7,8-Tetrahydroquinoline-2-carboxamide and its derivatives hold promise as tools in chemical biology for dissecting complex biological processes. The tetrahydroquinoline moiety is a privileged scaffold, meaning it is often found in compounds that interact with biological targets.

Derivatives of the closely related amino-quinoline scaffold have been reported to induce mitochondrial dysfunction by increasing levels of reactive oxygen species (ROS) in cancer cells. semanticscholar.org This property can be harnessed to develop chemical probes for studying oxidative stress and mitochondrial biology. This compound could serve as a starting point for designing such probes, where the carboxamide group could be modified to append fluorescent reporters or affinity tags.

Furthermore, this compound has been described as a retinoic acid metabolite and an immune modulator that can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in monocytes and macrophages. biosynth.com This inhibitory activity allows the compound to be used as a molecular tool to investigate the signaling pathways involved in inflammation and immune responses. By systematically modifying its structure, researchers can develop more potent and selective probes to elucidate the roles of specific proteins in these pathways. The development of such tools is critical for understanding disease mechanisms and identifying new therapeutic targets.

Potential in Catalyst Design and Materials Science

The structural features of this compound make it an intriguing candidate for applications in catalyst design and materials science. The molecule contains two potential coordination sites for metal ions: the nitrogen atom of the pyridine (B92270) ring and the oxygen or nitrogen atom of the carboxamide group. This arrangement allows it to function as a bidentate ligand, chelating to a metal center to form stable organometallic complexes.

Substituted tetrahydroquinolines have already been successfully employed as ligands in catalysis. nih.govsemanticscholar.org For example, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in rhodium and iridium complexes for asymmetric transfer hydrogenation reactions, which are crucial for synthesizing chiral molecules. mdpi.comresearchgate.netfao.org These catalysts have shown effectiveness in converting prochiral substrates to chiral products, although with modest enantioselectivity in some cases. researchgate.net The use of La(OTf)₃ as an additive has been shown to improve conversions, highlighting the potential for optimizing these catalytic systems. researchgate.net

The 2-carboxamide derivative offers a different coordination environment compared to the 8-amino analogues, which could lead to novel catalytic activities and selectivities. By varying the metal center and the substituents on the tetrahydroquinoline ring, a wide range of catalysts could be developed for various organic transformations.

| Ligand | Metal Complex | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| (R)-CAMPY (L1) | [Ir(Cp)L1(Cl)]Cl | 1-Aryl-3,4-dihydroisoquinoline | Quantitative | Up to 69% | mdpi.comresearchgate.net |

| (R)-Me-CAMPY (L2) | [Rh(Cp)L2(Cl)]Cl | 1-Aryl-3,4-dihydroisoquinoline | Quantitative | Modest | mdpi.comresearchgate.net |

In materials science, related heterocyclic compounds are known to exhibit interesting photophysical properties. For instance, 6,7-Didro-5H-quinolin-8-one, an intermediate in the synthesis of some tetrahydroquinoline derivatives, is a precursor to polyheterocycles that display photoluminescence. researchgate.net This suggests that the 5,6,7,8-tetrahydroquinoline core could be incorporated into organic light-emitting diodes (OLEDs), fluorescent sensors, or other advanced materials. The 2-carboxamide group provides a convenient handle for polymerization or for grafting the molecule onto surfaces.

Interdisciplinary Research Avenues and Translational Perspectives (excluding clinical trials)

The unique combination of synthetic accessibility, biological relevance, and coordination capability of this compound opens up several avenues for interdisciplinary research with significant translational potential.

In the realm of drug discovery, its role as a versatile building block can be exploited in combinatorial chemistry to generate large libraries of novel compounds. These libraries can be screened against a wide array of biological targets to identify new hit compounds for various diseases. Given that derivatives of the tetrahydroquinoline scaffold have shown antiproliferative activity nih.govsemanticscholar.org and the ability to act as multidrug resistance (MDR) reversal agents nih.gov, there is a strong rationale for exploring the therapeutic potential of new analogues derived from the 2-carboxamide intermediate in oncology. Research into 5-oxo-hexahydroquinoline and tetrahydroquinoline counterparts has identified compounds that can block P-glycoprotein efflux, induce apoptosis, and show selectivity against cancer cells, providing a promising translational path for developing agents that can overcome chemotherapy failure. nih.gov

The potential of this compound in catalysis warrants further investigation. A systematic study involving the synthesis of various metal complexes with this compound as a ligand and their evaluation in a broad range of catalytic reactions could lead to the discovery of new, efficient, and selective catalysts for industrial and academic applications.

From a materials science perspective, future research could focus on synthesizing polymers and copolymers incorporating the this compound monomer. The properties of these new materials, such as their thermal stability, conductivity, and photoluminescence, could be investigated for potential applications in electronics and photonics. The development of novel sensors based on the fluorescence quenching or enhancement of its metal complexes upon binding to specific analytes is another exciting possibility.

Q & A

Basic Research Questions